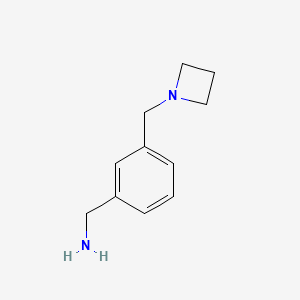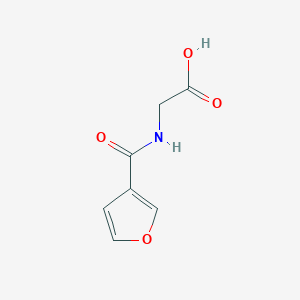![molecular formula C12H9FN2O3S B3372716 2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid CAS No. 926245-67-2](/img/structure/B3372716.png)
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid
Übersicht
Beschreibung
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid is a heterocyclic organic compound with a five-membered ring. It contains three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Its odor resembles that of pyridine. Notably, a thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function .
Molecular Structure Analysis
The molecular formula of this compound is C12H9FN2O3S , with a molecular weight of 280.27 g/mol. The compound’s structure consists of a thiazole ring linked to an acetic acid moiety via an amide linkage. The fluorobenzamido group is attached to the thiazole ring .
Wirkmechanismus
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. Research has shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in altered gene expression patterns. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory and antioxidant properties, which can be attributed to its ability to inhibit the activity of NF-κB. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. This compound is also relatively inexpensive compared to other compounds used in research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the yield of this compound obtained from different synthesis methods can vary, which can affect the reproducibility of results.
Zukünftige Richtungen
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid has several potential future directions for research. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on gene expression. Future research can also focus on the development of new synthesis methods to improve the yield and purity of this compound. Finally, studies can be conducted to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion
In conclusion, this compound is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders. This compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has several advantages for lab experiments, including stability and ease of synthesis. However, the low solubility of this compound in water can be a limitation. Future research can focus on the development of this compound-based drugs and new synthesis methods, among other areas.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory and antioxidant properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3S/c13-9-4-2-1-3-8(9)11(18)15-12-14-7(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPFXOOBIQABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)



![3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B3372668.png)
![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)





![2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid](/img/structure/B3372728.png)
![3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372729.png)
